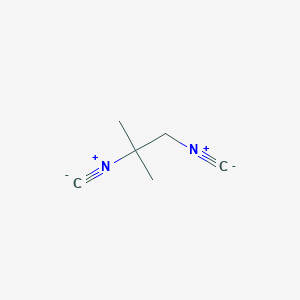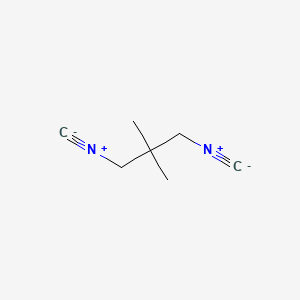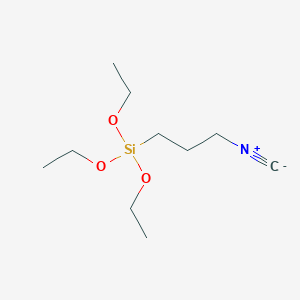
Ethyl 4-isocyanopiperidine-1-carboxylate
Descripción general
Descripción
Ethyl 4-isocyanopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Phosphine-Catalyzed Annulation : Zhu, Lan, and Kwon (2003) described a process where Ethyl 2-methyl-2,3-butadienoate, a compound structurally related to Ethyl 4-isocyanopiperidine-1-carboxylate, was used in [4 + 2] annulation reactions to synthesize tetrahydropyridines with high yields and regioselectivity. This method contributes to the synthesis of functionalized pyridines, a critical component in many pharmaceuticals (Zhu, Lan, & Kwon, 2003).
Oligomerization in Polymer Chemistry : Pang, Ritter, and Tabatabai (2003) used Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a compound similar to this compound, in the oligomerization process using horseradish peroxidase as a catalyst. This work is significant for developing novel polymers and understanding enzyme-catalyzed polymerization (Pang, Ritter, & Tabatabai, 2003).
Ethylene Biosynthesis Analysis : Bulens et al. (2011) discussed protocols for analyzing ethylene biosynthesis components, including 1-aminocyclopropane-1-carboxylic acid, a molecule related to this compound. This research is vital for understanding plant hormone regulation and fruit ripening processes (Bulens et al., 2011).
Synthesis of Functionalized Heterocyclic Molecules : Devendar et al. (2013) used Ethyl 4-ethoxyazulene-1-carboxylate in synthesizing pyridazine and fulvene derivatives. This study is significant for creating complex molecules with potential pharmaceutical applications (Devendar et al., 2013).
Carbodiimide-Mediated Bioconjugation Study : Nakajima and Ikada (1995) investigated the mechanism of amide formation using carbodiimides, which are related to this compound. This research is critical for understanding bioconjugation processes in aqueous media, which has implications for drug delivery and biomaterials development (Nakajima & Ikada, 1995).
Optimization of Synthesis Processes : Can (2012) focused on optimizing the synthesis of Ethyl(2R,4R)-4-methylpiperidine-2-carboxylate, which shares structural similarities with this compound. This research contributes to more efficient and cost-effective production methods for pharmaceutical compounds (Can, 2012).
Propiedades
IUPAC Name |
ethyl 4-isocyanopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-13-9(12)11-6-4-8(10-2)5-7-11/h8H,3-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNABIARGPWQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Isocyano-2-(4-methylphenyl)sulfonylethyl]-4-methylbenzene](/img/structure/B7890067.png)
![1-[2-(4-Fluorophenyl)-1-isocyanoethyl]sulfonyl-4-methylbenzene](/img/structure/B7890069.png)
![[(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide](/img/structure/B7890075.png)
![1-[2-(4-Chlorophenyl)-1-isocyanoethyl]sulfonyl-4-methylbenzene](/img/structure/B7890084.png)









